![molecular formula C10H6ClF3N2 B1427388 4-Chloro-2-methyl-6-(trifluoromethyl)quinazoline CAS No. 1422284-63-6](/img/structure/B1427388.png)
4-Chloro-2-methyl-6-(trifluoromethyl)quinazoline
Overview
Description
4-Chloro-2-methyl-6-(trifluoromethyl)quinazoline is a quinazoline derivative . Quinazolines are important heterocycles in medicinal chemistry, possessing a wide spectrum of biological properties .
Molecular Structure Analysis
The molecular formula of 4-Chloro-2-methyl-6-(trifluoromethyl)quinazoline is C10H6ClF3N2. Its average mass is 246.616 Da and its monoisotopic mass is 246.017166 Da .Chemical Reactions Analysis
While specific chemical reactions involving 4-Chloro-2-methyl-6-(trifluoromethyl)quinazoline are not detailed in the literature, quinazolinone derivatives have been noted for their wide range of biological activities, which may suggest various potential chemical reactions .Scientific Research Applications
Pharmaceutical Research
Quinazoline derivatives are known for their pharmacological properties and are often explored for drug development. For instance, some compounds have been found potent against carbonic anhydrase (CA) inhibitory activity, which is significant in treating conditions like glaucoma, epilepsy, and altitude sickness .
Catalysis
Recent advances in metal-catalyzed synthesis highlight the role of quinazolines as intermediates in chemical reactions. For example, a Mn (I)-catalyzed acceptorless dehydrogenative coupling strategy uses quinazolines for synthesizing complex molecules .
Agrochemical Industry
Trifluoromethylpyridine (TFMP) derivatives, which share a similar trifluoromethyl group with our compound of interest, are extensively used in the agrochemical industry for protecting crops from pests .
Synthesis of Key Intermediates
The trifluoromethyl group is a common moiety in various key intermediates used for further chemical synthesis. These intermediates can be pivotal in creating compounds for agricultural or pharmaceutical applications .
Safety and Hazards
Mechanism of Action
Target of Action
Quinazoline derivatives have been known to inhibit vascular endothelial cell growth (vegf) rtk and exhibit activity against epidermal growth factor .
Mode of Action
Based on the known activities of similar quinazoline compounds, it can be inferred that this compound may interact with its targets, leading to inhibition of certain growth factors .
Biochemical Pathways
Given the potential targets, it is likely that this compound affects pathways related to cell growth and proliferation .
Pharmacokinetics
The compound’s molecular weight, structure, and other physical properties suggest that it may have good bioavailability .
Result of Action
Based on the known activities of similar quinazoline compounds, it can be inferred that this compound may lead to inhibition of cell growth and proliferation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-2-methyl-6-(trifluoromethyl)quinazoline. For instance, the compound should be stored in a well-ventilated place and kept in a tightly closed container . It is also recommended to avoid dust formation and breathing in mist, gas, or vapors .
properties
IUPAC Name |
4-chloro-2-methyl-6-(trifluoromethyl)quinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2/c1-5-15-8-3-2-6(10(12,13)14)4-7(8)9(11)16-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMNEUWJAPJFIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)C(F)(F)F)C(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methyl-6-(trifluoromethyl)quinazoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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